N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole ring, a thiophene ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: The benzo[d]thiazole intermediate is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The thiophene-2-carboxamide moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Incorporation of the Tetrahydrofuran Moiety: The final step involves the alkylation of the amide nitrogen with a tetrahydrofuran derivative, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In materials science, the compound could be used in the design of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions also makes it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the methylsulfonyl group can form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the tetrahydrofuran moiety.
N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide: Lacks the methylsulfonyl group.
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-methylthiophene-2-carboxamide: Lacks the tetrahydrofuran moiety and has a simpler alkyl group.
Uniqueness
The presence of both the methylsulfonyl group and the tetrahydrofuran moiety in N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-27(22,23)13-6-7-14-16(10-13)26-18(19-14)20(11-12-4-2-8-24-12)17(21)15-5-3-9-25-15/h3,5-7,9-10,12H,2,4,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIRZWGYGWSTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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